molecular formula C14H14N2O4 B12556264 Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate CAS No. 143879-96-3

Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate

Cat. No.: B12556264
CAS No.: 143879-96-3
M. Wt: 274.27 g/mol
InChI Key: AWOXJGPVRFMBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. Pyrrole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate typically involves the reaction of 2-nitrobenzyl bromide with ethyl pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,3-diones.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Ethyl 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carboxylate.

    Oxidation: Pyrrole-2,3-diones.

    Substitution: Various substituted nitrophenyl derivatives.

Scientific Research Applications

Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.

    Methyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

143879-96-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 1-[(2-nitrophenyl)methyl]pyrrole-2-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-2-20-14(17)13-8-5-9-15(13)10-11-6-3-4-7-12(11)16(18)19/h3-9H,2,10H2,1H3

InChI Key

AWOXJGPVRFMBOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.